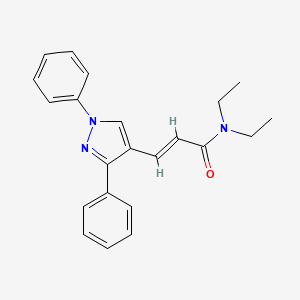![molecular formula C20H18N4O2 B12164643 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12164643.png)
2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-吲哚-3-基)-N-[2-(4-氧代喹唑啉-3(4H)-基)乙基]乙酰胺是一种合成有机化合物,它结合了吲哚和喹唑啉的结构元素。吲哚是一种双环结构,由一个苯环与一个吡咯环稠合而成,而喹唑啉是一种双环化合物,包含稠合的苯和嘧啶环。该化合物因其潜在的生物活性及其在药物化学中的应用而受到关注。
准备方法
合成路线和反应条件
2-(1H-吲哚-3-基)-N-[2-(4-氧代喹唑啉-3(4H)-基)乙基]乙酰胺的合成通常涉及多个步骤:
吲哚衍生物的形成: 吲哚部分可以通过费歇尔吲哚合成来合成,该合成涉及在酸性条件下将苯肼与醛或酮反应。
喹唑啉合成: 喹唑啉环可以通过邻氨基苯甲酸与甲酰胺的缩合反应形成,或者通过2-氨基苯甲酰胺与原酸酯的环化反应形成。
偶联反应: 最后一步涉及将吲哚衍生物与喹唑啉衍生物偶联。这可以通过亲核取代反应来实现,其中吲哚衍生物与来自喹唑啉化合物的适当亲电试剂反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用高通量筛选进行反应条件筛选,以及实施连续流动化学以提高反应效率和可扩展性。
化学反应分析
反应类型
氧化: 吲哚和喹唑啉部分可以发生氧化反应。例如,吲哚环可以被氧化形成吲哚酚衍生物。
还原: 喹唑啉环的还原可以导致形成四氢喹唑啉衍生物。
取代: 吲哚和喹唑啉环都可以参与亲电和亲核取代反应。例如,可以用N-溴代丁二酰亚胺等卤化剂对吲哚环进行卤化。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂(例如,N-溴代丁二酰亚胺)、烷基化剂(例如,碘甲烷)。
主要产物
氧化: 吲哚酚衍生物。
还原: 四氢喹唑啉衍生物。
取代: 卤代或烷基化的吲哚和喹唑啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其与生物大分子(如蛋白质和核酸)的潜在相互作用。
医学: 研究其潜在的治疗特性,包括抗癌、抗菌和抗炎活性。
作用机制
2-(1H-吲哚-3-基)-N-[2-(4-氧代喹唑啉-3(4H)-基)乙基]乙酰胺的作用机制尚未完全了解,但据信它涉及与特定分子靶标的相互作用:
分子靶标: 潜在的靶标包括参与细胞信号通路的酶、受体和其他蛋白质。
参与的途径: 该化合物可能调节与细胞增殖、凋亡和炎症相关的途径。
相似化合物的比较
类似化合物
2-(1H-吲哚-3-基)-N-(2-苯乙基)乙酰胺: 结构相似,但用苯乙基取代了喹唑啉部分。
2-(1H-吲哚-3-基)-N-(2-吡啶基)乙酰胺: 含有吡啶基取代了喹唑啉部分。
独特性
2-(1H-吲哚-3-基)-N-[2-(4-氧代喹唑啉-3(4H)-基)乙基]乙酰胺由于同时存在吲哚和喹唑啉部分而具有独特性,与其他类似化合物相比,这可能赋予其独特的生物活性 and 化学反应性。这种双重功能可以增强其作为药物发现和开发中通用支架的潜力。
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(11-14-12-22-17-7-3-1-5-15(14)17)21-9-10-24-13-23-18-8-4-2-6-16(18)20(24)26/h1-8,12-13,22H,9-11H2,(H,21,25) |
InChI 键 |
BGZDARHHYSFCLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12164572.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164588.png)
![methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate](/img/structure/B12164596.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide](/img/structure/B12164598.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide](/img/structure/B12164600.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12164606.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12164608.png)
![N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide](/img/structure/B12164617.png)
![N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B12164624.png)

![methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12164646.png)

![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12164657.png)
![2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide](/img/structure/B12164660.png)
